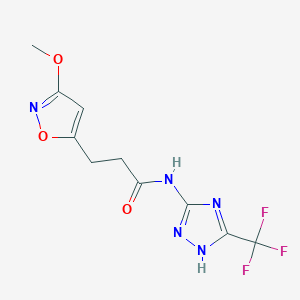

C10H10F3N5O3

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N5O3 |

|---|---|

Molecular Weight |

305.21 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |

InChI |

InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19) |

InChI Key |

POEXNQNRHIUFIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |

Origin of Product |

United States |

Historical Development and Evolution of Purine Derived Immunomodulators

Retrosynthetic Analysis and Key Precursors for Purine (B94841) Scaffold

The retrosynthetic analysis of a purine derivative like C10H10F3N5O3 typically involves dissecting the molecule into simpler, readily available precursors. The purine ring system itself (a fused pyrimidine (B1678525) and imidazole (B134444) ring) can be constructed through various de novo synthetic pathways or by modifying pre-existing purine bases.

From a biochemical perspective, de novo purine biosynthesis begins with ribose-5-phosphate (B1218738) (R5P), which is activated to 5-phosphoribosyl-α-pyrophosphate (PRPP). PRPP then undergoes a series of eleven enzyme-catalyzed steps, utilizing precursors such as aspartate, glycine, formate, glutamine, and bicarbonate (HCO3–), to form inosine (B1671953) monophosphate (IMP), the first purine nucleotide youtube.comnews-medical.net. While these are biological pathways, they highlight the fundamental building blocks.

Chemically, retrosynthetic strategies for purines often target the formation of the imidazole or pyrimidine rings, or the fusion of pre-formed rings. Key precursors for chemical purine synthesis include:

Pyrimidine Derivatives: Substituted pyrimidines, particularly those with amino or halo groups, serve as excellent starting points for cyclization to form the purine core. For instance, a 4,5-diaminopyrimidine (B145471) derivative can be reacted with a one-carbon source (like formic acid, formamide, or orthoformate) to close the imidazole ring news-medical.net.

Imidazole Derivatives: Conversely, functionalized imidazoles can be used to build the pyrimidine ring.

One-Carbon Sources: Formic acid, formamide, triethyl orthoformate, and related compounds are crucial for introducing the C2 or C8 carbon atoms of the purine ring news-medical.net.

Amino Acid Derivatives: Glycine and aspartate contribute carbon and nitrogen atoms to the purine skeleton in biological synthesis, and their chemical analogues or related nitrogen sources can be employed in chemical synthesis.

For a molecule like this compound, the retrosynthetic approach would also consider the introduction of the trifluoropropyl group (CF3CH2CH2–) and any other substituents. This could involve either building the purine core with the trifluoropropyl group already attached to a precursor or attaching the trifluoropropyl group to a pre-formed, functionalized purine scaffold.

Classical and Modern Synthetic Routes to the Core Purine Scaffold

The synthesis of the purine ring system has a rich history, with several established methods available.

Strategies for Trifluoropropyl Group Incorporation

Incorporating a trifluoropropyl group into purine derivatives requires specific synthetic strategies, often leveraging the reactivity of fluorinated alkyl halides or employing cross-coupling methodologies.

Alkylation with Trifluoropropyl Halides: One direct method involves the alkylation of purine precursors or purine bases with trifluoropropyl halides, such as 3,3,3-trifluoropropyl iodide. For example, S-alkylation of 2-thiobarbituric acid with 3,3,3-trifluoropropyl iodide under basic conditions has been reported, yielding a trifluoropropyl-substituted intermediate acs.org. This strategy is applicable to nucleophilic sites on the purine ring or its precursors.

Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions, such as Negishi coupling, offer a powerful route for C-C bond formation. The use of 1,1,1-trifluoro-3-iodopropane (B1329920) as a coupling partner with halo-substituted heterocyclic scaffolds, like indazoles, demonstrates the utility of trifluoropropyl halides in these reactions acs.org. Analogous reactions could be envisioned for functionalizing halo-purines.

Nucleophilic Substitution: Trifluoropropyl groups can also be introduced via nucleophilic substitution reactions. For instance, substitution by β,β,β-trifluoroethoxyl sodium has been used to prepare 6-trifluoroethoxylpurine derivatives researchgate.net. While this example uses a trifluoroethoxy group, the principle of nucleophilic displacement with a fluorinated moiety is relevant.

Functionalization of the Purine Ring System

The purine ring system offers multiple sites for functionalization, with varying degrees of reactivity. Common positions for modification include C2, C6, C8, and the nitrogen atoms (N1, N3, N7, N9).

C6 Position: The C6 position is generally highly reactive towards nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or halogen substituents. This allows for facile introduction of amines, alkoxides, and other nucleophiles nih.govrsc.org.

C8 Position: Functionalization at C8 can be achieved through methods like metalation followed by electrophilic fluorination acs.org, or via halogenation (e.g., iodination) and subsequent cross-coupling reactions nih.govbeilstein-journals.org. The reactivity at C8 is typically lower than at C6.

N9 Position: The N9 position is a common site for glycosylation in nucleosides and alkylation in other purine derivatives. However, N9 functionalization can be complicated by tautomerism with the N7 position, often leading to mixtures of products nih.gov. Strategies like silylation followed by alkylation are employed to direct substitution to N9 acs.orgnih.gov.

C2 Position: The C2 position is generally the least reactive among the carbon positions on the purine ring towards electrophilic or nucleophilic attack, often requiring more forcing conditions or specific activation strategies for functionalization rsc.org.

Derivatization Strategies for Structural Diversification

Structural diversification of purine derivatives is key to exploring structure-activity relationships and developing compounds with tailored properties. This involves modifying existing substituents or introducing new functional groups.

Modifications at C2- and N9-Positions of the Purine Scaffold

N9-Position Modifications: Alkylation at the N9 position is frequently performed to attach various side chains, including sugars, alkyl chains, or linkers. This is often achieved by reacting a purine precursor with an alkyl halide or tosylate under basic conditions, sometimes employing phase-transfer catalysis or silylation to enhance regioselectivity acs.orgnih.gov. For example, N-9 alkylation with a protected oxyethyl linker has been utilized nih.gov.

C2-Position Modifications: Functionalizing the C2 position typically requires more robust synthetic methods. These might include palladium-catalyzed cross-coupling reactions on a 2-halo purine precursor, or specific cyclization strategies that build the purine ring with a pre-installed C2 substituent. The differential reactivity of purine positions (C6 > C8 > C2) means that selective functionalization at C2 often necessitates protecting other reactive sites or employing highly specific catalytic systems rsc.org.

Introduction of Linkers for Conjugation (e.g., in ISACs)

The introduction of linkers is crucial for creating conjugates, such as antibody-drug conjugates (ADCs) or other bioconjugates, where a purine derivative might serve as a payload or a recognition element.

Click Chemistry (CuAAC): Copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) is a highly efficient and versatile method for forming triazole linkages. Purine derivatives functionalized with azide or alkyne groups can be readily conjugated with complementary partners bearing the other functional group nih.govacs.org. For instance, an azido-purine derivative can react with an alkyne-functionalized linker nih.gov.

Amide Bond Formation: Linkers containing carboxylic acid or amine functionalities can be coupled to purine derivatives with complementary reactive groups (e.g., an amino-purine with a carboxylic acid linker, or vice versa) via standard amide coupling reagents (e.g., EDC, DCC, HATU) nih.gov.

SNAr Reactions: As mentioned, the C6 position of purines is amenable to SNAr reactions. This can be used to introduce linkers that contain nucleophilic groups, such as amines or thiols, displacing a C6 halide nih.gov.

Mitsunobu Reaction: The Mitsunobu reaction can be employed to introduce linkers containing hydroxyl groups onto purine scaffolds, typically at nitrogen atoms like N9 nih.gov.

Thiol-Ene Click Reaction: For oligonucleotide conjugation, thiol-ene click reactions provide a metal-free approach to attach thiol-functionalized molecules to oligonucleotides bearing alkene-containing linkers, with purine-containing linkers also being explored in this context acs.org.

The synthesis of this compound and its analogues thus relies on a sophisticated understanding of purine chemistry, regioselective functionalization, and modern coupling techniques to precisely assemble the desired molecular architecture.

Compound List

this compound

2-thiobarbituric acid

3,3,3-trifluoropropyl iodide

2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbutyl)purine

2-aminopurin-6-thione

Guanine

Inosine monophosphate (IMP)

5-phosphoribosyl-α-pyrophosphate (PRPP)

Ribose-5-phosphate (R5P)

2,6-dichloro-9-hexyl-9H-purine

3-hexylthiophene-2-boronic acid pinacol (B44631) ester

1,1,1-trifluoro-3-iodopropane

1-Methyl-3-(3,3,3-trifluoropropyl)-1H-indazole

2-amino-7-alkyl-7,9-dihydro-1H-purine-6,8-dione

2-(prop-2-yn-1-yloxy)ethan-1-ol

2-(cyclohexyloxy)ethan-1-ol

N-(propyn-2-yl)-6-(trifluoroacetamido)hexanamide

3,3,3-trifluoroethoxyl sodium

Molecular Interactions and Mechanism of Action at Toll Like Receptor 7

Binding Affinity and Specificity for TLR7

Vesatolimod (B611671) demonstrates a high binding affinity and specificity for TLR7, with a reported half-maximal effective concentration (EC50) of 291 nM. medchemexpress.commedchemexpress.com This indicates that a relatively low concentration of the compound is required to elicit a significant biological response through TLR7 activation. Its selectivity for TLR7 over other TLRs, such as TLR9, has been confirmed in cellular assays. scienceopen.com

Through structure-guided mutational analysis and homology modeling based on the crystal structure of the related TLR8, a putative binding pocket for Vesatolimod within the human TLR7 dimer has been proposed. nih.govplos.org This binding site is thought to be formed at the interface of the two TLR7 monomers.

Key amino acid residues from different leucine-rich repeat (LRR) regions of the two TLR7 monomers are believed to constitute this binding pocket. Specifically, residues D555 and D557 in the LRR17 region of one monomer, along with Y356 in the LRR11 domain and F408 in the LRR13 domain of the second monomer, are implicated in forming the binding site for Vesatolimod. nih.govscienceopen.com

| Amino Acid Residue | Location (LRR) | Proposed Role in Binding |

|---|---|---|

| Y356 | LRR11 | Forms part of the binding pocket |

| F408 | LRR13 | Critical for agonist-induced signaling |

| D555 | LRR17 | Essential for stimulation by agonists |

| D557 | LRR17 | Contributes to the binding pocket |

The activation of TLR7 by Vesatolimod is believed to be associated with significant compound-induced conformational changes in the receptor. nih.gov Research suggests that TLR7 may exist in a pre-formed, ligand-independent oligomeric (dimeric) state. nih.govscienceopen.com The binding of Vesatolimod to this dimer is thought to induce a conformational shift that stabilizes a signaling-competent "active" state. This structural rearrangement likely involves the juxtaposition of the cytoplasmic Toll/interleukin-1 receptor (TIR) domains, which is a critical step for the recruitment of downstream adaptor proteins and the initiation of the signaling cascade. researchgate.net

Structural Determinants of TLR7 Agonism for C10H10F3N5O3

The agonistic activity of Vesatolimod is dictated by the specific molecular interactions between its functional groups and the amino acid residues within the TLR7 binding pocket. Mutational studies have underscored the importance of residues within LRR regions 11, 13, and 17 for the signaling induced by Vesatolimod. nih.govplos.org

While detailed experimental data on the precise role of each functional group of Vesatolimod is limited, insights can be drawn from its chemical structure and modeling studies of similar compounds.

Nitrogen and Oxygen Atoms: The pteridinone core of Vesatolimod, rich in nitrogen and oxygen atoms, is crucial for its activity. It is proposed that in the acidic environment of the lysosome, this core becomes protonated. This positive charge allows it to form a critical salt bridge with the negatively charged aspartate residue D555 in the TLR7 binding pocket. scienceopen.com This electrostatic interaction is a key anchor for the molecule. The various nitrogen and oxygen atoms throughout the molecule likely participate in a network of hydrogen bonds with the receptor.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals and is known to enhance several properties. scilit.commdpi.com Its high electronegativity and electron-withdrawing nature can influence the electronic properties of the molecule, potentially improving interactions with the biological target. researchgate.net The lipophilicity of the trifluoromethyl group can also contribute to hydrophobic interactions within the binding pocket and improve membrane permeability, facilitating the compound's access to the endosomal TLR7. mdpi.com

The binding of Vesatolimod to TLR7 is stabilized by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: As mentioned, a key predicted interaction is the formation of a salt bridge, a strong type of hydrogen bond, between the protonated core of Vesatolimod and the aspartate residue D555 of TLR7. scienceopen.com Other nitrogen and oxygen atoms in the Vesatolimod molecule are also likely to act as hydrogen bond donors or acceptors with polar residues in the binding pocket. For imidazoquinoline derivatives, which are structurally related to Vesatolimod, hydrogen bonding with residues such as D555 and T586 has been observed to be important for their interaction with TLR7. plos.orgresearchgate.net

Hydrophobic Interactions: The aromatic rings and aliphatic portions of the Vesatolimod molecule are expected to engage in hydrophobic interactions with nonpolar amino acid residues within the TLR7 binding pocket. The identified residues Y356 (tyrosine) and F408 (phenylalanine) are aromatic and thus prime candidates for forming such interactions, including π-π stacking. plos.org For other small molecule TLR7 agonists, hydrophobic interactions with residues such as F351, Y356, V381, and I585 have been noted. plos.orgnih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site.

Downstream Intracellular Signaling Cascades Triggered by TLR7 Activation

The binding of Vesatolimod to TLR7 and the subsequent conformational change in the receptor initiate a well-defined downstream signaling cascade, which is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). nih.govnih.govfrontiersin.org

Upon activation, the TIR domain of TLR7 recruits MyD88. nih.govmdpi.com This leads to the formation of a larger signaling complex known as the myddosome, which includes members of the IL-1 receptor-associated kinase (IRAK) family. nih.gov This complex then activates tumor necrosis factor receptor-associated factor 6 (TRAF6), which in turn triggers downstream pathways. researchgate.net

The culmination of this cascade is the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). researchgate.netresearchgate.netoup.com The activation of NF-κB and Akt pathways has been demonstrated as an immediate downstream cellular response to Vesatolimod stimulation. scienceopen.comnih.gov Translocation of these activated transcription factors to the nucleus leads to the expression of a wide range of genes, including those for type I interferons (such as IFN-α) and other pro-inflammatory cytokines and chemokines. researchgate.netresearchgate.net This orchestrated immune response is the basis of Vesatolimod's therapeutic potential.

MyD88-Dependent Pathways

The signaling cascade initiated by vesatolimod's activation of TLR7 is predominantly mediated through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. frontiersin.orgresearchgate.net MyD88 is a universal adaptor protein utilized by most TLRs, with the exception of TLR3. youtube.comnih.gov Upon vesatolimod binding, TLR7 recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain within the cytoplasm. frontiersin.orgresearchgate.net

| Key Component | Function in the Pathway |

| Vesatolimod | Binds to and activates TLR7 in the endosome. |

| TLR7 | Recognizes the agonist and recruits MyD88. |

| MyD88 | Acts as the primary adaptor protein, linking TLR7 to downstream signaling molecules. |

| IRAKs | Kinases that are activated by MyD88 and phosphorylate downstream targets. |

| TRAF6 | An E3 ubiquitin ligase that is activated by IRAKs and leads to the activation of transcription factors. |

Activation of Interferon Regulatory Factor 7 (IRF7) and Type I Interferon (IFN-I) Induction

A critical outcome of the MyD88-dependent pathway following TLR7 activation by vesatolimod is the robust induction of type I interferons (IFN-α and IFN-β). nih.gov This process is heavily reliant on the activation of Interferon Regulatory Factor 7 (IRF7), which is considered the master regulator of the type I IFN response. elsevierpure.com

In plasmacytoid dendritic cells, which constitutively express high levels of IRF7, the MyD88-IRAK-TRAF6 signaling complex leads to the phosphorylation and activation of IRF7. elsevierpure.complos.org Activated IRF7 then translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-α and IFN-β genes, driving their transcription. researchgate.netfrontiersin.org The subsequent production and secretion of type I interferons establish an antiviral state in surrounding cells and stimulate a broader immune response. nih.govnih.gov Studies have shown that vesatolimod treatment leads to a dose-dependent increase in the expression of interferon-stimulated genes (ISGs), such as ISG15, MX1, and OAS1, which are direct downstream targets of IFN-I signaling. researchgate.netcontagionlive.com

| Biomarker | Response to Vesatolimod | Implication |

| IFN-α | Dose-dependent increase in serum levels. medchemexpress.comcontagionlive.com | Indicates direct activation of the IRF7 pathway and induction of Type I interferons. |

| ISG15 | Significant upregulation in expression. researchgate.netnih.gov | Confirms the establishment of an antiviral state mediated by IFN-I. |

| MX1 | Upregulation in expression. researchgate.netcontagionlive.com | A key antiviral protein induced by IFN-I, indicating a functional immune response. |

| OAS1 | Upregulation in expression. researchgate.netnih.gov | An enzyme involved in antiviral defense, induced by IFN-I signaling. |

Activation of NF-κB Pathway and Pro-inflammatory Cytokine Expression

In addition to activating IRF7, the MyD88-dependent signaling cascade also triggers the canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. frontiersin.orgnih.gov The TRAF6 protein complex activates the IκB kinase (IKK) complex. sigmaaldrich.com IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. wikipedia.org

The degradation of IκBα releases the NF-κB heterodimer (typically composed of p50 and p65/RelA subunits), allowing it to translocate into the nucleus. sigmaaldrich.comwikipedia.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of a wide array of pro-inflammatory genes. nih.govnih.gov This leads to the transcription and subsequent secretion of various pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). frontiersin.orgnih.gov The activation of the NF-κB pathway is essential for recruiting and activating other immune cells, thereby amplifying the inflammatory response initiated by TLR7 agonism. wikipedia.orgnih.gov Vesatolimod has been shown to inhibit the replication of certain viruses, in part through the activation of the NF-κB signaling pathway.

| Transcription Factor | Activating Signal | Key Downstream Products |

| IRF7 | Phosphorylation via MyD88-dependent pathway. | Type I Interferons (IFN-α, IFN-β). |

| NF-κB | Release from IκBα inhibition following IKK activation. | Pro-inflammatory Cytokines (TNF-α, IL-6), Chemokines. nih.govpreprints.org |

Computational Chemistry and Molecular Modeling Studies of C10h10f3n5o3

Molecular Docking Simulations with TLR7 Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of TLR7, docking simulations are instrumental in elucidating the binding modes of agonists like Vesatolimod (B611671), providing insights into the molecular basis of their activity.

Detailed molecular docking studies on TLR7 agonists have been conducted to understand their interaction with the receptor's binding site. For instance, a molecular model of Vesatolimod bound to TLR7 has been developed using structure-guided mutational analysis. nih.gov Such models are crucial for understanding the specific interactions that drive agonist activity.

In general, the binding pocket for small molecule agonists like those of the imidazoquinoline and adenine (B156593) derivative classes is located in the N-terminal domain of the TLR7 dimer interface. mdpi.com Studies have identified key amino acid residues that are critical for the binding and activation of the receptor. mdpi.complos.org One of the most crucial residues is Aspartate 555 (Asp555), which often forms a hydrogen bond with the agonist molecule. plos.org The binding pocket itself is characterized by both hydrophobic and polar regions, allowing for a range of interactions, including hydrogen bonds and van der Waals forces. mdpi.complos.org

The table below summarizes key amino acid residues within the TLR7 binding pocket that are frequently identified in molecular docking simulations as interacting with small molecule agonists.

| Interacting Residue | Type of Interaction | Reference |

| Aspartate (Asp555) | Hydrogen Bonding | plos.org |

| Valine (Val381) | van der Waals | plos.org |

| Phenylalanine (Phe351) | van der Waals | plos.org |

| Isoleucine (Ile585) | van der Waals | plos.org |

| Tyrosine (Tyr353) | van der Waals | plos.org |

These interactions are critical for the stabilization of the agonist within the binding pocket, which is a prerequisite for the conformational changes in the TLR7 dimer that lead to downstream signaling and immune activation. nih.gov

Molecular Dynamics Simulations of TLR7 Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. These simulations can reveal conformational changes, the stability of interactions, and the energetics of binding.

A notable MD simulation study investigated the binding of three imidazoquinoline derivatives—Resiquimod, Hybrid-2, and Gardiquimod—to the TLR7 receptor. plos.org This study aimed to elucidate the mechanism behind the selective activity of these agonists. The simulations, conducted over hundreds of nanoseconds, revealed that the agonists induced different conformational states in the TLR7 dimer. For example, in the complexes with Resiquimod and Gardiquimod, the two chains of the TLR7 dimer tended to adopt a more "open" conformation. plos.org

Binding free energies were calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to quantify the strength of the interaction between the agonists and TLR7. plos.org The results showed that all three agonists had a more favorable binding free energy for TLR7 compared to the related TLR8, which is consistent with experimental observations. plos.org The primary driving force for the binding of these agonists to TLR7 was found to be van der Waals interactions. plos.org

The following table presents a summary of the calculated binding free energy components for the interaction of the imidazoquinoline Hybrid-2 with TLR7, as an example of the insights gained from MD simulations.

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.2 ± 3.1 |

| Electrostatic Energy | -15.8 ± 2.7 |

| Solvation Energy | 35.5 ± 4.5 |

| Total Binding Free Energy | -25.5 ± 2.9 |

Data adapted from a representative imidazoquinoline agonist study. plos.org

These simulations highlight the importance of the dynamic nature of the TLR7-agonist interaction and provide a quantitative framework for understanding agonist potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for TLR7 Agonism

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For TLR7 agonism, QSAR models can be valuable tools for predicting the activity of novel compounds and for guiding the design of more potent agonists.

One study describes the development of a QSAR model for a dataset of 256 TLR7 agonists. nih.gov The process involved calculating a large number of molecular descriptors for each compound, which are numerical representations of their chemical structure and properties. A feature selection process was then employed to identify the most relevant descriptors for predicting TLR7 agonist activity. nih.gov

The selected descriptors were used to build a predictive model using a statistical method known as "statistically inspired modification of the partial least squares (SIMPLS)". nih.gov Such a model can then be used to predict the half-maximal effective concentration (EC50) of new, untested compounds based solely on their chemical structure. The reliability of a QSAR model is assessed through various validation techniques to ensure its predictive power.

The key components of the development of a QSAR model for TLR7 agonists are outlined in the table below.

| QSAR Model Parameter | Description |

| Dataset Size | 256 TLR7 agonists nih.gov |

| Dependent Variable | Biological activity (e.g., EC50) |

| Independent Variables | Calculated molecular descriptors |

| Feature Selection | Forward and backward elimination nih.gov |

| Modeling Algorithm | Statistically Inspired Modification of the Partial Least Squares (SIMPLS) nih.gov |

| Validation | Internal and external validation sets |

QSAR models, once validated, serve as a rapid and cost-effective method for screening large libraries of virtual compounds to identify promising candidates for further investigation as TLR7 agonists.

De Novo Design and Virtual Screening Approaches for Novel Analogues

Building upon the insights from molecular docking, MD simulations, and QSAR, computational chemists can employ de novo design and virtual screening techniques to discover novel TLR7 agonists with improved properties.

Virtual screening involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a target receptor. nih.gov This can be done using either ligand-based or structure-based approaches. In a structure-based virtual screening campaign for TLR7 agonists, a library of compounds, such as the DrugBank database, can be docked into the binding site of the TLR7 receptor. nih.gov The compounds are then ranked based on their docking scores, which estimate their binding affinity. nih.gov

The top-ranking compounds from the initial docking can be further filtered using a previously developed QSAR model to eliminate those that are predicted to have low activity. nih.gov The remaining candidates can then be subjected to more rigorous computational analysis, such as MD simulations, to confirm the stability of their binding and to refine the understanding of their interaction with TLR7. nih.gov

The general workflow for a virtual screening campaign to identify novel TLR7 agonists is summarized below.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds (e.g., DrugBank) is prepared for docking. nih.gov |

| 2. Molecular Docking | The compound library is docked into the binding site of the TLR7 receptor structure. nih.gov |

| 3. Hit Selection | Compounds are ranked based on their docking scores, and the top candidates are selected. nih.gov |

| 4. QSAR Filtering | A validated QSAR model is used to predict the activity of the selected hits and filter out potentially inactive compounds. nih.gov |

| 5. Advanced Simulation | The most promising candidates are subjected to molecular dynamics simulations to assess the stability of the ligand-receptor complex. nih.gov |

| 6. Experimental Validation | The final set of candidate compounds are synthesized and tested in biological assays to confirm their TLR7 agonist activity. |

These computational approaches are powerful tools in modern drug discovery, enabling the rapid identification and optimization of novel TLR7 agonists for potential therapeutic applications.

Structure Activity Relationship Sar Studies of C10h10f3n5o3 and Its Derivatives

Impact of Substituent Modifications on TLR7 Agonistic Activity

The biological activity of TLR7 agonists derived from heterocyclic scaffolds like imidazoquinolines is highly sensitive to structural modifications. Even subtle changes can lead to significant variations in potency and selectivity for TLR7 and the closely related TLR8. rsc.org

Key areas of modification on the core imidazoquinoline structure include the C2 and N1 positions. Research has consistently shown that C2-alkyl substitutions are critical determinants of activity, as this part of the molecule projects into a hydrophobic pocket at the dimer interface of the receptor. researchgate.netnih.gov The length and nature of the C2-alkyl chain can modulate the potency for both TLR7 and TLR8. For instance, SAR studies on a series of imidazoquinolines revealed that TLR7 and TLR8 activation generally increases with the length of the C2 alkyl chain, peaking with a butyl group for TLR7 and a pentyl group for TLR8. nih.gov

Modifications at the N1 position also significantly influence receptor activation and selectivity. The introduction of aminoalkyl groups at this position has been explored to tune the compound's properties. Studies indicate that TLR8 selectivity can be achieved by incorporating ethyl-, propyl-, or butylamino groups at the N1 position. nih.gov Conversely, TLR7 activity appears less sensitive to N1 modifications, although extending the aminoalkyl chain to a pentyl group can elicit high-affinity binding. nih.gov Any substitution on the C4-amino group has been found to be detrimental to TLR7 activity. rsc.org

Interestingly, minor isomeric changes to substituents can dramatically alter the compound's function, converting an agonist into an antagonist. For example, modifying a C2-butyl group to a C2-isobutyl or C2-cyclopropylmethyl group on an imidazoquinoline agonist resulted in competitive antagonists for both TLR7 and TLR8. researchgate.netnih.gov This highlights the high degree of steric sensitivity within the ligand-binding pocket of the receptor. researchgate.netnih.gov

| Modification Site | Substituent Change | Impact on TLR7/8 Activity | Reference |

|---|---|---|---|

| C2 Position | Increasing alkyl chain length (e.g., from methyl to pentyl) | Generally increases TLR7 and TLR8 activation. Peak activity observed with butyl for TLR7 and pentyl for TLR8. | nih.gov |

| C2 Position | Changing butyl to isobutyl or cyclopropylmethyl | Switches compound from an agonist to a mixed TLR7/8 competitive antagonist. | researchgate.netnih.gov |

| C4 Position | Substitution on the NH2 group | Detrimental to TLR7 activity. | rsc.org |

| N1 Position | Introduction of ethyl-, propyl-, or butylamino groups | Confers TLR8 selectivity. | nih.gov |

| N1 Position | Extension of aminoalkyl chain to pentyl | Elicits high-affinity TLR7 binding. | nih.gov |

Role of the Trifluoromethyl Group in Biological Potency and Selectivity

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (-CF3) group, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. scilit.commdpi.com In the context of TLR7 agonists, the -CF3 group can play a multifaceted role in improving biological potency and selectivity.

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This property can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com The trifluoromethyl group is also larger than a methyl group, which can lead to increased binding affinity and selectivity through more favorable hydrophobic interactions within the receptor's binding pocket. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable against metabolic degradation. mdpi.com This enhanced metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate. The presence of a -CF3 group also increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach the endosomal compartment where TLR7 is located. mdpi.comresearchgate.net By strategically placing a trifluoromethyl group on the C10H10F3N5O3 scaffold, it is possible to fine-tune the compound's physicochemical properties to optimize its pharmacokinetic profile and binding selectivity for the TLR7 receptor. mdpi.com

Conformational Analysis and Bioactive Conformation

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis, which explores the range of shapes a molecule can adopt, is crucial for understanding how a ligand like this compound interacts with its receptor. ub.edu The specific spatial arrangement of atoms that a molecule assumes when it binds to its biological target is known as its bioactive conformation. nih.govasu.edu

For TLR7 agonists, activation is believed to involve compound-induced conformational changes in the receptor. nih.govscienceopen.com Molecular modeling and structure-based mutational analyses of compounds like GS-9620 docked in the TLR7 binding site help to elucidate these interactions. nih.govnih.gov Such studies suggest that specific residues within the leucine-rich repeat (LRR) regions of TLR7 are critical for induced signaling. nih.gov The ability of the this compound molecule to adopt the correct conformation to fit snugly within the binding pocket and make key interactions with these residues is paramount for its agonistic activity. Computational methods that generate conformational ensembles can be used to predict potential bioactive conformations, which can then be used in docking studies to model the ligand-receptor interaction. nih.gov

Stereochemical Implications for Receptor Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a critical factor in receptor recognition and biological activity. Since biological receptors like TLR7 are themselves chiral, they can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements) of a ligand.

Docking studies with TLR7 models reveal that specific ligand-receptor interactions, such as hydrogen bonding, are essential for activity. For example, in some pyrazolopyrimidine-based TLR7 agonists, the protonation state of a specific nitrogen atom under the acidic conditions of the lysosome is critical for forming a key hydrogen bond with an aspartate residue (Asp555) in the receptor. nih.gov The stereochemical presentation of the functional groups involved in such interactions dictates the binding affinity and efficacy of the compound.

As previously mentioned, even subtle changes in stereochemistry, such as the difference between a butyl and an isobutyl group at the C2 position of an imidazoquinoline, can have profound functional consequences, switching the molecule from an agonist to an antagonist. researchgate.netnih.gov This demonstrates that the receptor's binding pocket has a highly defined shape and that precise shape complementarity is required for the conformational changes that lead to receptor activation. Therefore, controlling the stereochemistry during the synthesis of this compound and its derivatives is essential for achieving the desired potent and selective TLR7 agonistic activity.

Preclinical Pharmacological and Immunological Characterization of C10h10f3n5o3 in Vitro and Non Human in Vivo Models

Cellular Activation Profiles in Innate Immune Cells

Vesatolimod (B611671) (GS-9620) triggers a robust activation of various innate immune cells. Its primary mechanism involves the direct activation of plasmacytoid dendritic cells (pDCs) and B lymphocytes. nih.govnih.gov This interaction is a cornerstone of its immunomodulatory effect, leading to a cascade of downstream immune responses.

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that Vesatolimod directly stimulates pDCs, a key cell type responsible for producing type I interferons. nih.govnih.gov Concurrently, it directly activates B cells, promoting their immunological functions. nih.govnih.gov

Beyond these direct effects, Vesatolimod also induces the indirect activation of other crucial immune cell populations. Treatment of PBMCs with the compound leads to a concentration-dependent increase in the activation of Natural Killer (NK) cells, CD4+ T cells, and CD8+ T cells. oup.comresearchgate.net This is often measured by the upregulation of activation markers such as CD69 on the cell surface. nih.gov In non-human primate models, administration of Vesatolimod resulted in the transient activation of T cells, NK cells, and B cells. nih.gov Furthermore, evidence suggests the compound can activate macrophages in vitro and targets dendritic cells in gut-associated lymphoid tissue (GALT) and the liver. researchgate.netresearchgate.net

Cytokine and Chemokine Induction Profiles in Model Systems

The activation of innate immune cells by Vesatolimod leads to the significant production and release of a wide array of cytokines and chemokines. A hallmark of its activity is the potent, dose-dependent induction of Interferon-alpha (IFN-α), primarily secreted by the activated pDCs. nih.govnih.govresearchgate.net In vivo studies in chimpanzees showed that single oral doses resulted in mean peak serum IFN-α levels of 66 pg/mL and 479 pg/mL at 0.3 and 1 mg/kg, respectively. medchemexpress.com

Beyond IFN-α, Vesatolimod stimulates a broad spectrum of inflammatory mediators. Analysis of human PBMCs treated ex vivo and serum from clinical trial participants revealed significant, dose-dependent increases in several key signaling molecules. The most pronounced elevations were observed for Interferon gamma-induced protein 10 (IP-10/CXCL10), Interleukin-1 receptor antagonist (IL-1RA), and Interferon-inducible T-cell alpha chemoattractant (ITAC/CXCL11). oup.comresearchgate.net Other induced cytokines include Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This robust cytokine and chemokine response underscores the compound's capacity to orchestrate a broad-based immune response.

| Cytokine/Chemokine | Model System | Key Findings | Reference |

|---|---|---|---|

| IFN-α | Human PBMCs, Chimpanzees (in vivo) | Potent, dose-dependent induction. Mean peak of 479 pg/mL at 1 mg/kg in chimpanzees. | nih.govresearchgate.netmedchemexpress.com |

| IP-10 (CXCL10) | Human Serum (in vivo) | Among the most significantly upregulated chemokines; >3.9-fold increase 24 hours post-dose. | oup.comresearchgate.net |

| IL-1RA | Human Serum (in vivo) | Among the most significantly upregulated cytokines; >3.9-fold increase 24 hours post-dose. | oup.comresearchgate.net |

| ITAC (CXCL11) | Human Serum (in vivo) | Among the most significantly upregulated chemokines; >3.9-fold increase 24 hours post-dose. | oup.comresearchgate.net |

| IL-6 | Human PBMCs | Significantly induced following treatment. | researchgate.netnih.gov |

| TNF-α | Human PBMCs | Upregulation observed following treatment. | nih.gov |

Antigen-Presenting Cell Maturation and Function Enhancement

As a TLR7 agonist, Vesatolimod inherently enhances the function of antigen-presenting cells (APCs). By directly activating pDCs and B cells, the compound initiates processes critical for the generation of adaptive immunity. nih.govresearchgate.net TLR7 signaling in these cells leads to their maturation, characterized by the upregulation of co-stimulatory molecules and increased capacity for antigen presentation to T cells. This enhanced APC function is crucial for bridging the innate and adaptive immune responses, a key mechanistic goal for therapeutic immunomodulators.

Immunomodulatory Effects in Non-Human Disease Models

The immunomodulatory effects of Vesatolimod have been extensively studied in non-human primate models of viral infection, particularly in rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV). researchgate.netnih.govnih.gov In these models, oral administration of Vesatolimod induced systemic immune activation, characterized by the upregulation of interferon-stimulated genes (ISGs) and changes in immune cell populations. nih.gov

A key mechanistic finding in these studies is the ability of Vesatolimod to transiently induce low levels of plasma viremia (viral "blips") in animals on suppressive antiretroviral therapy (ART). nih.gov This is thought to reflect the reversal of viral latency, a critical step in the "shock and kill" strategy for viral reservoir eradication. When used in combination with therapeutic vaccines or broadly neutralizing antibodies, Vesatolimod enhanced virologic control and delayed viral rebound following the cessation of ART. researchgate.netnih.gov These findings highlight the compound's potential to enhance antiviral immunity and reduce the viral reservoir. nih.govnatap.org

Modulation of TH1/TH2 Immune Responses

TLR7 agonism is typically associated with the promotion of a T helper 1 (TH1)-polarized immune response, which is critical for controlling intracellular pathogens like viruses. Preclinical data for Vesatolimod align with this expectation. Pathway analysis of data from treated subjects has shown an enrichment in TH1 pathways. researchgate.net This modulation of the immune response towards a TH1 profile is a key aspect of its mechanism, favoring cell-mediated immunity required to clear virally infected cells.

Induction of Cytotoxic T Lymphocyte Responses (in non-human models)

A critical outcome of a TH1-biased immune response is the induction of potent cytotoxic T lymphocyte (CTL) responses. Vesatolimod has demonstrated the ability to enhance these responses. In vitro experiments using PBMCs from HIV-infected donors showed that the compound could induce the activation of functional, HIV-specific CD8+ T cells. nih.gov This activation was marked by the upregulation of CD107a and TNF-α. nih.gov

These findings are supported by in vivo data from SIV-infected macaque models. While SIV-specific CD8+ T cell responses were not significantly boosted during therapy, a second course of Vesatolimod administration that overlapped with the discontinuation of ART was associated with increased CD8+ T cell responses during the subsequent viral rebound. nih.gov This suggests that Vesatolimod can prime or enhance the generation of virus-specific CTLs, a crucial function for immune-mediated clearance of infected cells. natap.org

Analytical Methodologies for the Characterization and Quantification of C10h10f3n5o3

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of C10H10F3N5O3 by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for organic structure elucidation. For this compound, ¹H NMR would reveal the number, type, and connectivity of hydrogen atoms, providing information on their chemical environment through chemical shifts and coupling patterns. ¹³C NMR would similarly map the carbon skeleton. The presence of fluorine atoms necessitates ¹⁹F NMR, which is highly sensitive and can provide distinct signals for fluorine-containing groups, such as a trifluoromethyl (CF₃) group, offering valuable insights into its position and electronic environment. Heteronuclear NMR techniques (e.g., ¹H-¹³C, ¹H-¹⁹F) can further establish correlations between different nuclei, confirming structural assignments. organicchemistrydata.orgmsu.edulibretexts.org

Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for ionizing organic molecules. The resulting mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) directly confirms the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, generating characteristic fragment ions that help in deducing structural features, such as the presence of the trifluoromethyl group or specific heterocyclic rings. uab.edunih.govlabtron.comumassmed.edu

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within this compound by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) of chemical bonds. Specific functional groups, such as C-F bonds, C=N bonds, N-H bonds, or carbonyl groups (if present), will exhibit characteristic absorption bands at specific wavenumbers (cm⁻¹). For instance, a trifluoromethyl group typically shows strong absorption in the 1100-1350 cm⁻¹ range due to C-F stretching. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule, useful for identification. chemistrytalk.orgpressbooks.publibretexts.orgvscht.cz

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for compounds containing chromophores, such as conjugated π systems or aromatic rings, which are likely present in a molecule with the formula this compound. The absorption spectrum, characterized by λmax (wavelength of maximum absorbance) and molar absorptivity, can help in identifying the presence of such functional groups and is often used for quantitative analysis via the Beer-Lambert Law. nanofase.euicjs.usmt.comsci-hub.se

Chromatographic Separation Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for analyzing non-volatile and thermally labile compounds like many organic molecules. For this compound, HPLC can be used to assess purity by separating it from synthetic byproducts or degradation products. Different stationary phases (e.g., C18, phenyl) and mobile phases (mixtures of water/buffers and organic solvents like acetonitrile (B52724) or methanol) can be optimized to achieve efficient separation. UV-Vis detectors are commonly coupled with HPLC to monitor the eluent and quantify the compound based on its absorbance at specific wavelengths. Mass spectrometry (LC-MS) can also be coupled to HPLC for highly sensitive and selective detection and identification. google.comcdhfinechemical.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. If this compound exhibits sufficient volatility and stability at elevated temperatures, GC can be employed for its separation and quantification. Common detectors used with GC include Flame Ionization Detectors (FID) for general organic compounds or Mass Spectrometry (GC-MS) for specific identification and quantification. Sample preparation might involve derivatization if the compound is not inherently volatile. nih.govlabtron.com

Crystallographic Studies for Solid-State Characterization

Crystallography provides definitive information about the three-dimensional structure of this compound in its solid state.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. If this compound can be crystallized, this technique would yield an unambiguous three-dimensional structure. Powder X-ray Diffraction (PXRD) can be used to characterize different crystalline forms (polymorphs) and assess the crystallinity of bulk material, which can influence physical properties. google.com

Compound Names Mentioned:

| Common/Systematic Name | Molecular Formula |

| This compound | This compound |

Degradation Pathways and Environmental Fate

Photodegradation Studies

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the dissipation of Panoxsulam in aqueous environments. epa.gov Studies have shown that its degradation follows first-order kinetics, with the rate significantly influenced by the light source and the presence of photosensitizers.

Research investigating the phototransformation of Panoxsulam under UV light (≥ 290 nm) and natural sunlight has determined its half-life under various conditions. In the presence of a sensitizer (B1316253) like titanium dioxide (TiO2), the degradation is accelerated. The plausible mechanisms involved in its phototransformation include hydrolysis, photo-oxidation of the sulfonamide group, cleavage of the sulfonamide bond, and the loss of amino and sulfonic acid groups.

The rate of photodegradation is also affected by the chemical composition of the water. For instance, the presence of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) has been found to accelerate the photodegradation of Panoxsulam, while ammonium (B1175870) (NH₄⁺) does not have a significant effect. nih.gov

Photodegradation Half-Life of Panoxsulam

| Light Source | Sensitizer | Half-Life (hours) |

|---|---|---|

| UV Light | None | 73.41 |

| UV Light | TiO₂ | 51.89 |

| Sunlight | None | 97.09 |

| Sunlight | TiO₂ | 62.70 |

Biotransformation and Microbial Degradation in Environmental Systems

Microbial activity plays a crucial role in the breakdown of Panoxsulam, particularly in soil environments. In flooded rice field soils, microbial degradation is a significant pathway for its dissipation, with reported half-lives ranging from 2 to 13 days. nih.gov The rate of degradation can be influenced by the redox gradients between the soil and the overlying water. nih.gov

Studies have identified several transient metabolites that are formed during the microbial transformation process. The primary pathway of microbial degradation involves the breakdown of the triazolopyrimidine system and its substituents. nih.gov Notably, microbial activity, as measured by dehydrogenase activity, does not appear to be negatively impacted by Panoxsulam at its typical application rates. nih.gov In some cases, the total system half-life for Panoxsulam in aquatic environments, considering both biotic and abiotic processes, has been estimated to be between 16 and 38 days. wa.gov

Microbial Degradation Half-Life of Panoxsulam in Flooded Rice Field Soils

| Soil Type | Half-Life (days) |

|---|---|

| Representative Rice Field Soils (Sacramento Valley) | 2 - 13 |

| Loam over Sandy Loam (California) | 18.8 - 48.5 |

| Loamy Sand (New York) | 5.9 |

Hydrolytic Stability and pH Influence

Panoxsulam is generally stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). However, pH can indirectly influence its degradation by affecting other processes. For instance, while stable against direct hydrolysis, the rate of photodegradation can be influenced by pH.

Furthermore, soil pH can affect the sorption of Panoxsulam to soil particles, which in turn influences its availability for degradation and transport. Its water solubility is pH-dependent, increasing significantly from pH 5 to pH 9. researchgate.net This suggests that in more alkaline conditions, Panoxsulam will be more mobile in the aqueous phase.

Environmental Distribution and Persistence (e.g., in soil, water)

Panoxsulam is characterized as being very mobile in both aqueous and terrestrial environments, not binding strongly to soil or sediment. epa.govepa.gov Its potential to leach into groundwater is a consideration due to this mobility. epa.gov However, its persistence in the environment is generally low to moderate, largely due to the relatively rapid rates of photodegradation and microbial degradation. epa.govresearchgate.netresearchgate.net

In terrestrial environments, dissipation occurs through a combination of soil photolysis and biotic degradation. epa.gov The half-life in soil can vary significantly depending on factors such as soil type, moisture content, and temperature, with reported values ranging from as low as 1.28 days to over 30 days in field studies. researchgate.netresearchgate.net Due to its low vapor pressure, volatilization from soil and water surfaces is not considered a significant route of dissipation. epa.gov Panoxsulam also exhibits a low potential for bioaccumulation in aquatic organisms. epa.gov

Identification of Degradation Products and Their Chemical Nature

The degradation of Panoxsulam results in the formation of several transformation products. epa.govnih.govepa.gov Thirteen different transformation products have been identified from photolytic and biotic degradation pathways. epa.gov Some of these degradation products have been found to be more persistent than the parent compound. epa.govepa.gov

Key degradation pathways include the cleavage of the sulfonamide bond, rearrangement, cleavage of the triazole ring, and hydroxylation. nih.govfao.org Mass spectrometry has been instrumental in identifying and characterizing these degradation products. nih.govfao.org

Identified Degradation Products of Panoxsulam

| Degradation Product | Abbreviation | Chemical Nature/Formation Pathway |

|---|---|---|

| 5-hydroxy-penoxsulam | 5-OH-penoxsulam | Metabolite formed through hydroxylation. epa.gov |

| 2-(2,2-difluoroethoxy)-6-(trifluoromethyl) benzenesulfonic acid | BSA | Result of sulfonamide bridge cleavage. epa.gov |

| triethylammonium 5-[[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl) phenyl]sulfonyl]amino]-1H-1,2,4-triazole-3-carboxylic acid | BSTCA | A major transformation product detected in soil. epa.govepa.gov |

| Penoxsulam metabolite SFA | SFA | Known environmental transformation product. nih.gov |

| Penoxsulam metabolite BST | BST | Known environmental transformation product. nih.gov |

| 2-amino-5,8-dimethoxy nih.govepa.govfao.orgtriazolo[1,5-c]pyrimidine | 2-amino-TP | Metabolite resulting from the cleavage of the sulfonamide bond. epa.gov |

Future Research Directions and Translational Potential Excluding Clinical Efficacy and Safety in Humans

Exploration of Novel Scaffolds and Analogues Based on C10H10F3N5O3 Structure

The development of next-generation immunomodulators hinges on the exploration of novel chemical scaffolds and analogues derived from foundational structures like this compound. The primary goal of this research is to enhance therapeutic properties such as potency, selectivity, and pharmacokinetic profiles while minimizing potential off-target effects.

Synthetic strategies are being employed to design and create new analogues by modifying the core structure. nih.gov This involves a consensus pharmacophore hypothesis to identify regions of the molecule critical for biological activity and those that can be altered to improve drug-like properties. nih.gov For instance, research into TLR8 agonists has led to the development of compounds with potent activity and stability in human and murine plasma, demonstrating significant tumor growth inhibition in preclinical models. medchemexpress.com The design of these novel scaffolds enables the rapid synthesis and evaluation of numerous new analogues, accelerating the discovery of lead compounds with selective activity. nih.govresearchgate.net

The rationale for developing these analogues is multifaceted. Key objectives include:

Improving Potency: Small structural modifications can significantly enhance the binding affinity of the compound to its target receptor, such as TLR8, leading to a more robust immune response at lower concentrations.

Enhancing Selectivity: By altering the chemical structure, researchers aim to increase selectivity for a specific target (e.g., TLR8 over the closely related TLR7), which can help to tailor the immune response and potentially reduce side effects associated with activating multiple pathways.

Optimizing Pharmacokinetics: Analogue development focuses on improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.

Overcoming Resistance: In oncology, the development of novel analogues can be a strategy to overcome potential mechanisms of resistance to existing therapies.

Table 1: Rationale for Novel Scaffold and Analogue Development

| Research Goal | Rationale | Example Approach |

|---|---|---|

| Increased Potency | Achieve desired biological effect at lower, safer concentrations. | Modify functional groups to enhance binding affinity with the TLR8 receptor pocket. |

| Enhanced Selectivity | Minimize off-target effects by targeting a specific receptor (e.g., TLR8 vs. TLR7). | Design scaffolds that exploit structural differences between TLR subtypes. |

| Improved ADME Profile | Optimize drug absorption, distribution, metabolism, and excretion for better bioavailability and duration of action. | Synthesize analogues with altered polarity or metabolic stability. medchemexpress.com |

| Novel Mechanisms | Explore compounds that induce unique downstream signaling pathways or immune cell responses. | Create scaffolds that stabilize different conformational states of the target receptor. |

Development of Advanced Delivery Systems for Targeted Immunomodulation (e.g., Antibody Conjugates, Nanoparticles)

To maximize the therapeutic potential of immunomodulators like this compound and minimize systemic exposure, researchers are actively developing advanced delivery systems. These technologies aim to deliver the compound directly to specific tissues, such as the tumor microenvironment, or to particular immune cells, like dendritic cells and macrophages. nih.gov

Nanoparticle-based Systems: Nanodrug delivery systems offer a versatile platform for targeted immunomodulation. nih.gov By encapsulating the immunomodulatory agent, nanoparticles can:

Improve Solubility and Stability: Protect the compound from degradation in the bloodstream and increase its bioavailability.

Enable Targeted Delivery: Nanoparticles can be engineered with surface ligands (e.g., antibodies, peptides) that bind to receptors on target cells, ensuring precise delivery. nih.gov

Control Release: The compound's release can be controlled, allowing for sustained immunomodulatory effects over time.

These systems provide a feasible strategy for activating an antitumor immune response by increasing the uptake of the therapeutic agent by dendritic cells, enhancing tumor cell immunogenicity, and remodeling the tumor microenvironment. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs represent a highly targeted approach, linking the immunomodulatory compound (the "payload") to a monoclonal antibody. The antibody is chosen to target a specific antigen present on the surface of target cells (e.g., cancer cells). This strategy allows for the selective delivery of the immunomodulator, thereby concentrating its effect where it is most needed. Some TLR7/8 dual agonists are being developed as ADC cytotoxins, which can sensitize tumors to blockade of immune checkpoints like PD-1/PD-L1. medchemexpress.com

Table 2: Comparison of Advanced Delivery Systems for Immunomodulation

| Delivery System | Mechanism of Action | Potential Advantages |

|---|---|---|

| Lipid Nanoparticles | Encapsulates the drug, fuses with the cell membrane for intracellular delivery. | High biocompatibility, can carry various types of cargo. |

| Polymeric Micelles | Self-assembles to encapsulate hydrophobic drugs, enhancing solubility. | Improves drug stability, allows for controlled release. |

| Antibody-Drug Conjugates (ADCs) | An antibody targets a specific cell-surface antigen, delivering the attached drug payload. | High specificity for target cells, reduced systemic toxicity. medchemexpress.com |

Combination Strategies with Other Immunological Agents in Preclinical Settings

A significant area of future research involves combining this compound-like immunomodulators with other therapeutic agents, particularly in the field of oncology. oxfordglobal.com The rationale is that activating the innate immune system with a TLR agonist can create a more favorable environment for the action of other therapies, leading to synergistic effects. nih.gov

Preclinical studies have explored various combination strategies:

With Monoclonal Antibodies: The TLR8 agonist motolimod (B1677417) has been studied in combination with cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR). aacrjournals.org The TLR8 agonist enhances the function of natural killer (NK) cells, which can augment the antibody-dependent cellular cytotoxicity (ADCC) mediated by cetuximab. aacrjournals.org

With Chemotherapy: Certain chemotherapy agents can induce immunogenic cell death, releasing tumor antigens and creating an inflammatory environment. Combining these agents with a TLR8 agonist can further amplify the subsequent anti-tumor immune response. nih.gov For example, motolimod has been evaluated with pegylated liposomal doxorubicin (B1662922) in ovarian cancer models. nih.govcancernetwork.com

With Checkpoint Inhibitors: Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) work by releasing the "brakes" on the adaptive immune system. A TLR agonist can stimulate the innate immune system and increase the infiltration of T cells into tumors, potentially making them more susceptible to checkpoint blockade. oxfordglobal.com

High-throughput screening methods are being used to systematically identify synergistic combinations, revealing that agents like mTOR inhibitors and PI3K inhibitors can work effectively with certain immunomodulators. nih.gov

Table 3: Preclinical Combination Strategies

| Combination Agent | Therapeutic Class | Preclinical Model | Rationale for Synergy |

|---|---|---|---|

| Cetuximab | Monoclonal Antibody (anti-EGFR) | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | TLR8 agonist enhances NK cell-mediated ADCC. aacrjournals.orgnih.gov |

| Pegylated Liposomal Doxorubicin | Chemotherapy | Ovarian Cancer | TLR8 agonist boosts the immune response to chemotherapy-induced tumor antigen release. nih.gov |

| Anti-PD-1/PD-L1 Antibodies | Immune Checkpoint Inhibitor | Various Solid Tumors | Innate immune activation by TLR agonist may increase T-cell priming and tumor infiltration, sensitizing tumors to checkpoint blockade. oxfordglobal.com |

Mechanistic Studies of Host Response in Relevant Preclinical Models

Understanding the precise mechanisms by which this compound and related compounds modulate the host immune response is critical for their effective translation. Future research will continue to rely on relevant preclinical models to dissect these complex interactions.

Humanized mouse models, such as NSG-HIS mice (immunodeficient mice engrafted with human hematopoietic stem cells), are particularly valuable. These models allow researchers to study the effects of compounds on a human immune system in an in vivo setting. nih.gov Studies using these models have demonstrated that TLR8 agonists like motolimod can induce a dose-dependent increase in human cytokines and chemokines, including IL-6, MCP-1, and MIP-1β, confirming the activation of human monocytes. nih.gov

Other key areas of mechanistic investigation include:

Cell-Specific Responses: Determining how different immune cell subsets (e.g., myeloid dendritic cells, monocytes, NK cells) respond to the compound. nih.govnih.gov For example, TLR8 agonists have been shown to potently stimulate CD14+ monocytes and myeloid dendritic cells, leading to the production of key Th1-polarizing cytokines like IL-12 and TNFα. nih.govnih.gov

Signaling Pathways: Elucidating the downstream intracellular signaling pathways activated by receptor engagement, such as the NF-κB pathway. nih.gov

Gene Expression Profiling: Analyzing changes in gene expression in immune cells and target tissues to identify biomarkers of response and uncover novel mechanisms of action.

These preclinical studies are essential for confirming on-target activity, understanding pharmacodynamic effects, and identifying potential biomarkers that can guide future clinical development. nih.govnih.gov

Expanding Applications in Veterinary Immunomodulation and Research Tool Development

The utility of potent and selective immunomodulators extends beyond human therapeutics into veterinary medicine and basic scientific research.

Veterinary Immunomodulation: The goal of immunomodulation in food-producing and companion animals is to regulate the immune system to improve health and production efficiency. nih.gov TLR agonists could have several potential applications:

Vaccine Adjuvants: By stimulating a strong innate immune response, these compounds could enhance the efficacy and durability of vaccines against infectious diseases in livestock and pets.

Anti-Infective Agents: TLR agonists could be used to boost the animal's innate immune defenses to help prevent or treat bacterial and viral infections, potentially reducing the need for antibiotics. nih.gov

Treatment of Immune-Mediated Diseases: Similar to their investigation in human autoimmune diseases, selective immunomodulators could be explored for conditions like certain dermatological or inflammatory diseases in animals. msdvetmanual.com

Research Tool Development: A selective and potent agonist or inhibitor of a specific immune receptor is an invaluable tool for basic research. socialworkmethods.comegyankosh.ac.in A compound that specifically targets TLR8 allows scientists to:

Probe TLR8 Biology: Investigate the fundamental role of TLR8 in innate and adaptive immunity across different cell types and tissues. nih.gov

Disease Modeling: Use the compound to mimic aspects of diseases where TLR8 is implicated, helping to understand pathogenesis and identify new therapeutic targets.

Validate New Drug Targets: Use as a reference compound in screening assays to discover new molecules that modulate the TLR8 pathway.

The systematic development and validation of such research tools are crucial for advancing the field of immunology and discovering the next generation of therapeutics. researchgate.netresearchgate.net

Q & A

Q. How to systematically address contradictions in spectral assignments for fluorinated regions of C10H10F3N5O3?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental ¹⁹F NMR shifts with DFT-calculated values. Validate assignments via isotopic labeling (e.g., ¹⁵N or ¹³C) .

Data Presentation and Reproducibility Guidelines

- Raw Data : Include NMR/HRMS spectra, chromatograms, and crystallographic CIF files in supplementary materials .

- Statistical Analysis : Report confidence intervals (95% CI) for biological assays and use RSD for analytical method validation .

- Ethical Compliance : Document chemical safety protocols and disposal methods per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.